2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers
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Overview
Description
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
The Fmoc group is a protective group used in the synthesis of peptides. When attached to an amino acid, it protects the amine group from reacting until the appropriate step in the synthesis process . The compound , with its Fmoc group and cyclobutyl structure, can be used to introduce steric hindrance, which is useful in the synthesis of cyclic peptides or peptides with unique three-dimensional structures.
Solid-Phase Synthesis
In solid-phase synthesis, the starting material is bound to a solid support, and reagents are added in the solution phase. The Fmoc group is stable under the conditions used to add amino acids to the growing peptide chain, making it ideal for this application .
Mechanism of Action
Target of Action
The primary targets of the compound “2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid” are currently unknown. This compound is structurally similar to other fluorenylmethyloxycarbonyl (Fmoc) protected amino acids , which are commonly used in peptide synthesis . .
Mode of Action
As an Fmoc protected amino acid, it may be involved in the formation of peptides through amide bond formation . The Fmoc group is typically removed under basic conditions, allowing the free amine to participate in peptide bond formation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to peptide synthesis, given its structural similarity to other Fmoc protected amino acids . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential role in peptide synthesis, it may influence protein structure and function . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the stability of the Fmoc group Additionally, the presence of other molecules could influence its ability to participate in peptide bond formation
properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-13-9-14(10-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETQPPSEGAFPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid | |
CAS RN |
2137718-93-3 |
Source
|
Record name | 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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